3-(1-Naphthylmethoxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)benzamide |
InChI |
InChI=1S/C18H15NO2/c19-18(20)14-7-4-9-16(11-14)21-12-15-8-3-6-13-5-1-2-10-17(13)15/h1-11H,12H2,(H2,19,20) |
InChI Key |
ZNTOOYNPQZFIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
Biological Activity Profiling of 3 1 Naphthylmethoxy Benzamide and Structural Analogues
Enzyme Inhibitory Mechanisms
The unique structural architecture of 3-(1-Naphthylmethoxy)benzamide, which combines a naphthyl moiety with a benzamide (B126) scaffold, has prompted investigations into its potential as an enzyme inhibitor. Research into structurally related compounds has revealed significant inhibitory activities against several key enzymes, suggesting a promising avenue for therapeutic development.
Cholinesterase Enzyme Inhibition
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. While direct inhibitory data for this compound is not extensively available, studies on its structural analogues have provided valuable insights into the potential of this chemical class.
Research into benzamide derivatives has identified several potent inhibitors of acetylcholinesterase. For instance, a series of N,N'-(1,4-phenylene)bis(3-methoxybenzamide) compounds were synthesized and evaluated for their AChE inhibitory activity. One of the most active compounds in this series demonstrated an IC₅₀ value of 0.056 µM against AChE. nih.gov Another study focused on a naphthalene-containing N-(1-benzylpiperidine) benzamide, which exhibited potent dual inhibition of both AChE and BuChE, with an IC₅₀ value of 0.176 µM for AChE. nih.gov Furthermore, certain 5-styryl-2-(p-tolylsulfonamido)benzamide derivatives have also been investigated as cholinesterase inhibitors. nih.gov
| Compound Class | Specific Analogue Example | AChE IC₅₀ (µM) |
| N,N'-(1,4-phenylene)bis(3-methoxybenzamide)s | Most active derivative in the series | 0.056 |
| Naphthalene-containing N-(1-benzylpiperidine) benzamides | Potent dual inhibitor identified in the study | 0.176 |
The inhibition of butyrylcholinesterase is also considered a valuable therapeutic target, particularly in later stages of Alzheimer's disease. The aforementioned naphthalene-containing N-(1-benzylpiperidine) benzamide that potently inhibited AChE also demonstrated significant efficacy against BuChE, with an IC₅₀ value of 0.47 µM. nih.gov This dual inhibitory action highlights the potential of the naphthylmethoxy benzamide scaffold in targeting both key cholinesterase enzymes.
| Compound Class | Specific Analogue Example | BuChE IC₅₀ (µM) |
| Naphthalene-containing N-(1-benzylpiperidine) benzamides | Potent dual inhibitor identified in the study | 0.47 |
To understand the mechanism of inhibition, kinetic studies are essential. For the naphthalene-containing N-(1-benzylpiperidine) benzamide, kinetic analysis revealed a non-competitive mode of inhibition for AChE, with a Kᵢ value of 0.21 µM. nih.gov For BuChE, the same compound exhibited a mixed-fashion inhibition with a Kᵢ of 0.15 µM. nih.gov These findings provide deeper insight into how these structural analogues interact with the active and peripheral sites of the cholinesterase enzymes.
Beta-Secretase 1 (BACE1) Inhibition
Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease as it is involved in the production of amyloid-beta plaques. The benzamide scaffold has been explored for its potential to inhibit BACE1. A study on newly synthesized benzamides revealed that these compounds could inhibit both AChE and BACE1. The most active compound against BACE1 in this series, N,N'-(1,4-phenylene)bis(3-methoxybenzamide), displayed an IC₅₀ value of 9.01 µM. nih.gov This suggests that derivatives of this compound could be developed as multi-target inhibitors for Alzheimer's disease, addressing both cholinergic deficiency and amyloid pathology.
| Compound Class | Specific Analogue Example | BACE1 IC₅₀ (µM) |
| N,N'-(1,4-phenylene)bis(3-methoxybenzamide)s | Most active derivative in the series | 9.01 |
Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II)
Carbonic anhydrases are a family of metalloenzymes that play a role in various physiological processes. The inhibition of specific isoforms, such as human carbonic anhydrase I and II (hCA I and hCA II), is a therapeutic strategy for conditions like glaucoma and epilepsy. Research has shown that benzamide derivatives, particularly those incorporating benzenesulfonamide moieties, can be potent inhibitors of these enzymes.
A study investigating a series of novel benzenesulfonamides carrying a benzamide moiety reported significant inhibitory potential against hCA I and hCA II at nanomolar levels. The Kᵢ values for these compounds ranged from 4.07 to 29.70 nM for hCA I and from 10.68 to 37.16 nM for hCA II. nih.gov These findings indicate that the benzamide scaffold can be a key pharmacophore for the design of effective carbonic anhydrase inhibitors.
| Compound Class | hCA I Kᵢ Range (nM) | hCA II Kᵢ Range (nM) |
| Benzenesulfonamides carrying a benzamide moiety | 4.07 - 29.70 | 10.68 - 37.16 |
Papain-Like Protease (PLpro) Inhibition in Viral Pathogens (e.g., SARS-CoV, SARS-CoV-2)
The papain-like protease (PLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a prime target for antiviral drug development. nih.govresearchgate.netembopress.org Research into inhibitors of this enzyme has revealed the potential of compounds featuring a naphthalene-benzamide scaffold.
While direct inhibitory data for this compound on PLpro is not extensively documented in publicly available research, studies on structurally similar compounds provide valuable insights. For instance, (R)-5-aminomethyl-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide has been utilized as an internal control in PLpro inhibition assays, indicating its recognized interaction with the enzyme. nih.gov Furthermore, a closely related analogue, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, has been identified as a noncovalent active-site directed inhibitor of SARS-CoV PLpro.
These findings underscore the importance of the N-(1-(naphthalen-1-yl)ethyl)benzamide core structure for PLpro inhibition. The naphthalene (B1677914) moiety is believed to play a significant role in binding to the enzyme's active site. Although the specific linkage and substituents in this compound differ, the shared structural motifs suggest its potential as a PLpro inhibitor warrants further investigation.
Table 1: Structural Analogues of this compound with PLpro Inhibitory Activity
| Compound Name | Role/Activity |
|---|---|
| (R)-5-aminomethyl-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | Internal control in PLpro inhibition assays |
| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | Noncovalent active-site directed inhibitor of SARS-CoV PLpro |
Glucokinase (GK) Activation
Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, and its activation is a therapeutic strategy for type 2 diabetes. nih.govresearchgate.net The benzamide scaffold has been a fertile ground for the discovery of potent glucokinase activators (GKAs).
A variety of benzamide derivatives have been synthesized and shown to effectively activate GK. For example, the compound YH-GKA, a novel benzamide derivative, was identified as an active glucokinase activator with an EC50 of 70 nM. nih.gov Another potent GKA, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, demonstrated an EC50 of 315 nM and induced a significant increase in glucose uptake in rat hepatocytes. nih.gov
Table 2: Examples of Benzamide Derivatives as Glucokinase Activators
| Compound Name | EC50 |
|---|---|
| YH-GKA | 70 nM |
| 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide | 315 nM |
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Inhibition
Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of enzymes that play a critical role in regulating extracellular nucleotide signaling, which is implicated in various physiological and pathological processes, including thrombosis, inflammation, and cancer. rsc.orgsemanticscholar.orgresearchgate.net Consequently, inhibitors of these enzymes are of significant therapeutic interest.
Research has led to the discovery of various inhibitors for different isoforms of h-NTPDases. Among these, certain sulfamoyl-benzamide derivatives have shown notable potency and selectivity. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3, with IC50 values of 2.88 µM and 0.72 µM, respectively. rsc.org Another compound, N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, was found to be a sub-micromolar inhibitor of h-NTPDase2. rsc.org
While these findings establish a link between the broader benzamide class and h-NTPDase inhibition, it is important to note that the structural features of these active compounds, particularly the sulfamoyl group, are distinct from the naphthylmethoxy moiety in this compound. There is currently a lack of direct evidence from available research to suggest that this compound itself is an inhibitor of h-NTPDases.
Table 3: Examples of Sulfamoyl-Benzamide Derivatives as h-NTPDase Inhibitors
| Compound Name | Target Isoform(s) | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 |
| h-NTPDase3 | 0.72 | |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 |
FtsZ Protein Inhibition in Bacterial Pathogens
The filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial cell division protein, making it an attractive target for the development of new antibacterial agents. nih.govnih.govmdpi.com The benzamide scaffold has been a cornerstone in the development of FtsZ inhibitors, with 3-methoxybenzamide being one of the foundational molecules in this class.
Building upon the 3-methoxybenzamide core, extensive structure-activity relationship (SAR) studies have explored various 3-alkoxybenzamide analogues, leading to the identification of compounds with potent anti-staphylococcal activity. nih.gov The replacement of the methoxy (B1213986) group with larger alkoxy substituents, such as a benzyloxy group, has been a key area of investigation. This has led to the synthesis of 3-benzylamide derivatives that exhibit good activity against several Gram-positive bacteria. nih.gov
Given that this compound is a 3-alkoxybenzamide derivative, it falls directly within this class of FtsZ inhibitors. The naphthylmethoxy group represents a significant structural variation on the benzyloxy theme, suggesting a high likelihood of interaction with the FtsZ protein. While specific minimum inhibitory concentration (MIC) or IC50 values for this compound are not detailed in the reviewed literature, its structural similarity to known FtsZ inhibitors strongly supports its potential as an antibacterial agent.
Table 4: Examples of Benzamide Derivatives as FtsZ Inhibitors
| Compound Name | Activity |
|---|---|
| 3-Methoxybenzamide | Weak inhibitor of FtsZ |
| PC190723 | Potent anti-staphylococcal activity |
| 3-Benzylamide derivatives | Good activity against Gram-positive bacteria |
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are widely sought after for applications in cosmetics and for the treatment of hyperpigmentation disorders. The benzamide structure has been explored for its potential to inhibit tyrosinase activity.
Research has shown that certain N-benzylbenzamide derivatives are a class of potent tyrosinase inhibitors. For example, a series of N-benzylbenzamides with hydroxyl substitutions were synthesized and tested, with some compounds exhibiting significant inhibition of mushroom tyrosinase-catalyzed L-DOPA oxidation.
Furthermore, compounds incorporating a naphthalene ring have also demonstrated strong tyrosinase inhibitory activity. One such example is (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one, which was found to be a potent inhibitor. This suggests that the presence of a naphthalene moiety can contribute positively to the inhibitory effect.
The structure of this compound, which combines both a benzamide core and a naphthalene group, aligns with the structural features of known tyrosinase inhibitors. While specific inhibitory data for this compound is not available in the reviewed literature, its chemical architecture makes it a promising candidate for investigation as a tyrosinase inhibitor.
Matrix Metalloproteinase (MMP) and TNF-alpha Converting Enzyme (TACE) Inhibition
Matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE, also known as ADAM17) are key enzymes involved in tissue remodeling and inflammation, respectively. nih.govmedchemexpress.comsigmaaldrich.com Inhibitors of these enzymes have therapeutic potential in a range of diseases, including arthritis and cancer.
The development of MMP and TACE inhibitors has often focused on compounds containing a zinc-binding group, such as a hydroxamate, to chelate the zinc ion in the enzyme's active site. For example, TAPI-1 is a hydroxamate-based inhibitor of both MMPs and TACE. medchemexpress.com Other non-hydroxamate inhibitors have also been developed, but they typically possess specific structural features to interact with the enzyme's S1' pocket.
A review of the literature on MMP and TACE inhibitors does not reveal evidence for the inhibitory activity of this compound. The molecule lacks the characteristic zinc-binding groups commonly found in potent inhibitors of these enzymes. While some benzamide-containing compounds may exist with activity against these targets, the specific structure of this compound does not align with the known pharmacophores for MMP or TACE inhibition.
Great Wall Kinase (MASTL) Inhibition
Great Wall Kinase (MASTL) is a mitotic kinase that plays a crucial role in cell cycle progression, and its inhibition is being explored as a potential anti-cancer strategy. medchemexpress.comnih.govnih.govmdpi.com Recent research has identified small molecule inhibitors of MASTL, including compounds with a benzamide scaffold.
A notable example is the compound MKI-1 (N-1H-benzimidazol-2-yl-3-(1H-pyrrol-1-yl)benzamide), which was identified as a novel MASTL inhibitor. nih.gov MKI-1 was shown to exert antitumor and radiosensitizer activities in breast cancer models through the activation of PP2A, a downstream target of MASTL. nih.gov The discovery of MKI-1 demonstrates that the benzamide core can serve as a valuable template for the design of MASTL inhibitors.
While this compound is structurally distinct from MKI-1, the presence of the benzamide moiety suggests that it could potentially interact with the ATP-binding site of MASTL or other allosteric sites. However, there is no direct experimental evidence in the current literature to confirm the inhibitory activity of this compound against MASTL. Further studies would be necessary to evaluate its potential in this area.
Table 5: Example of a Benzamide-based MASTL Inhibitor
| Compound Name | Activity | IC50 |
|---|---|---|
| MKI-1 (N-1H-benzimidazol-2-yl-3-(1H-pyrrol-1-yl)benzamide) | MASTL inhibitor with antitumor and radiosensitizer activities | 9.9 µM |
Receptor and Protein Interaction Modulations
Substituted benzamides represent a significant class of dopamine receptor antagonists, with a notable affinity for D2 and D3 subtypes. The benzamide derivative amisulpride, for example, demonstrates high and selective affinity for human dopamine D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors. nih.gov The active enantiomer, (-)S-amisulpride, is primarily responsible for this high-affinity binding. nih.gov
The pharmacological profile of these antagonists is often characterized by a preferential blockade of presynaptic dopamine autoreceptors at lower doses, which can lead to disinhibitory effects. At higher doses, they occupy and antagonize postsynaptic D2 receptors, contributing to their antipsychotic properties. nih.gov A series of benzamide derivatives have been synthesized and evaluated for their potential as antipsychotics, with compounds like 4k showing potent and balanced activities at D2, 5-HT1A, and 5-HT2A receptors. nih.gov Another novel compound, ML321, has been identified as a highly selective D2 dopamine receptor antagonist with a Ki value of 58 nM for D2R and approximately 80-fold selectivity over the D3R. nih.gov
Table 4: Binding Affinities of Benzamide Derivatives at Dopamine Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Amisulpride | D2 | 2.8 | nih.gov |
| Amisulpride | D3 | 3.2 | nih.gov |
| ML321 | D2 | 58 | nih.gov |
Benzamide derivatives have emerged as modulators of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and glucose homeostasis. dovepress.com A study focused on (-)-Cercosporamide derivatives led to the discovery of an N-(1-naphthyl)methylcarboxamide derivative, compound 23 , as a potent and selective PPARγ modulator. This compound demonstrated a significant plasma glucose-lowering effect in animal models. X-ray crystallography studies revealed that compound 23 binds to the PPARγ ligand-binding domain in a unique manner, distinct from full agonists, which may account for its favorable pharmacological profile.
The development of selective PPARγ modulators (SPPARMs) is an active area of research, as these compounds have the potential to offer the therapeutic benefits of PPARγ activation, such as improved insulin sensitivity, with a reduced risk of the side effects associated with full agonists.
The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane, and it has become a promising drug target for various central nervous system disorders. mdpi.comnih.gov Novel benzamide derivatives have been designed and synthesized to act as potent and selective ligands for the S1R. mdpi.comnih.gov
In a recent study, a series of benzamide derivatives were developed, with compound 2 demonstrating a superior S1R affinity with a Ki value of 0.6 nM. mdpi.com This compound also showed excellent selectivity over the sigma-2 receptor (S2R), with a selectivity ratio (S2R/S1R) of 317. mdpi.com The structure-activity relationship studies indicated that substitutions on the benzamide scaffold play a crucial role in determining the affinity and selectivity for the S1R. These findings highlight the potential of benzamide-based structures in the development of novel S1R ligands for therapeutic applications. mdpi.comnih.gov
Table 5: Binding Affinities of Benzamide Derivatives at Sigma Receptors
| Compound | S1R Affinity (Ki, nM) | S2R/S1R Selectivity Ratio | Reference |
| 1 | 3.2 | 190 | mdpi.com |
| 2 | 0.6 | 317 | mdpi.com |
| 3 | 1.7 | 241 | mdpi.com |
Broader Spectrum Biological Responses
The structural framework of this compound, which combines a benzamide core with a naphthylmethoxy substituent, is represented in a diverse range of synthetic and naturally occurring molecules that exhibit significant biological activities. Research into its structural analogues has revealed a wide spectrum of therapeutic potentials, from combating infectious diseases to showing promise in the management of cancer, inflammation, and neurodegenerative disorders.
Antimicrobial Activities (Insecticidal, Fungicidal, Larvicidal, Antibacterial, Anti-protozoal)
Benzamide derivatives and related structures are recognized for their extensive antimicrobial properties. nanobioletters.com The core amide linkage is a feature in many pharmaceuticals and is associated with antibacterial, antifungal, and insecticidal activities. nanobioletters.com Analogues incorporating a naphthalene nucleus are also found in several clinically used antimicrobial drugs.
Substituted benzamides have demonstrated notable antibacterial efficacy. For instance, certain N-benzamide derivatives have shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com A newer generation of benzamide FtsZ inhibitors, such as TXH9179, has been developed, showing superior bactericidal potency against a wide array of clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to vancomycin and linezolid. nih.gov This particular analogue was found to be four times more potent than its predecessor, TXA707. nih.gov
Furthermore, naphthyl-containing analogues have shown broad-spectrum antimicrobial potential. Naphthylimide derivatives, for example, exhibit antibacterial and antifungal properties, with some compounds showing superior activity against E. coli compared to standard drugs like norfloxacin and chloramphenicol. nih.gov Specific dithiocarbamate-derived naphthoimides have demonstrated potent inhibitory effects against Bacillus subtilis with a MIC of 7.6 µM. nih.gov Other naphthylamine analogues containing azetidinone and thiazolidinone moieties have also been synthesized and tested, with some compounds exhibiting broad-spectrum antibacterial activity and others showing remarkable antifungal activity against Candida albicans when compared to standard drugs. xiahepublishing.com
Table 1: Antibacterial Activity of Selected Benzamide and Naphthyl Analogues
| Compound/Analogue Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| N-Benzamide Derivatives | E. coli, B. subtilis | MIC values as low as 3.12 and 6.25 µg/mL, respectively. | nanobioletters.com |
| Benzamide FtsZ Inhibitor (TXH9179) | MRSA, MSSA | 4-fold more potent than TXA707 against 55 clinical isolates. | nih.gov |
| 1,2,3-Triazolylnaphthamide | E. coli | Exhibited superior antimicrobial activity compared to norfloxacin and chloramphenicol. | nih.gov |
| Naphthylamine Analogues | B. subtilis, S. aureus, E. coli, P. aeruginosa | Four compounds exhibited broad-spectrum activity compared to ampicillin. | xiahepublishing.com |
| Dithiocarbamate Naphthoimides | B. subtilis | Potent inhibitory effects with a MIC of 7.6 µM. | nih.gov |
Anticancer and Antitumor Effects on Specific Cell Lines
The benzamide scaffold and its derivatives are integral to the development of novel anticancer agents. nanobioletters.com Studies have shown that these compounds can exert cytotoxic effects on various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.
One specific analogue, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), has demonstrated significant antitumor activity against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. nih.govresearchgate.net NCDDNB was found to have IC50 values of 2.5 µM for CWR-22 and PC-3 cells, and 6.5 µM for DU-145 cells. nih.govresearchgate.net Its mechanism of action involves arresting the cancer cells in the G1-phase of the cell cycle and inducing apoptosis. nih.govresearchgate.net
Other structural analogues have also shown promise. N-(phenylcarbamoyl)benzamide was synthesized and showed higher cytotoxic effects on HeLa (cervical cancer) cell lines compared to the established anticancer drug hydroxyurea. researchgate.net Similarly, novel hydroxylated biphenyl compounds, which are structurally related to curcumin, displayed potent antitumor activity against malignant melanoma cell lines, with IC50 values of 1.7 µM and 2.0 µM, while showing no toxicity to normal fibroblast cells. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M transition in melanoma cells. mdpi.com Furthermore, naphthoxazole analogues have shown higher antiproliferative potency against a panel of human cancer cell lines than their benzoxazole counterparts, with activity similar to cisplatin in some cases. mdpi.com
Table 2: Anticancer Activity of Benzamide Analogues on Specific Cell Lines
| Compound/Analogue | Cell Line(s) | IC50 Value(s) | Mechanism of Action | Reference |
|---|---|---|---|---|
| NCDDNB | PC-3, CWR-22 (Prostate) | 2.5 µM | G1-phase cell cycle arrest, Apoptosis | nih.govresearchgate.net |
| NCDDNB | DU-145 (Prostate) | 6.5 µM | G1-phase cell cycle arrest, Apoptosis | nih.govresearchgate.net |
| N-(phenylcarbamoyl)benzamide | HeLa (Cervical) | 0.8 mM (IC80) | Cytotoxicity | researchgate.net |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 µM | G2/M arrest, Apoptosis | mdpi.com |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 µM | G2/M arrest, Apoptosis | mdpi.com |
| Naphthoxazole Analogue (with Cl) | Various cancer cell lines | 2.18–2.89 µM | Antiproliferative | mdpi.com |
Anti-inflammatory Properties
Benzamide and nicotinamide (B372718) structures have been identified as having potent anti-inflammatory properties, primarily through the inhibition of the transcription factor NF-kappaB. nih.gov This inhibition, in turn, suppresses the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov
Research into specific structural analogues has further solidified this potential. A series of novel 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for anti-inflammatory activity. nih.gov Two compounds from this series, 1e and 1h, showed the most potent activity, with inflammation inhibition of 61.45% and 51.76%, respectively, which was significantly higher than the reference drug indomethacin (22.43%). nih.gov These compounds were also found to be potent inhibitors of prostaglandin E2 (PGE2) synthesis. nih.gov
Other studies have explored different modifications of the benzamide structure. Palmitoyl amino benzamides were synthesized, and while most showed poor anti-inflammatory activity, o-palmitoylamino N-carboxyethyl benzamide produced a significant 43.8% inhibition of paw oedema at a 50 mg/kg dose. researchgate.net Additionally, substituted (2-oxochromen-3-yl)benzamides have been found to possess significant anti-inflammatory activities. researchgate.net The investigation of 3-benzoyl-propionic acid also demonstrated intense anti-inflammatory activity, marked by a reduction in cell migration and levels of nitric oxide and PGE2. researchgate.net
Table 3: Anti-inflammatory Activity of Selected Benzamide Analogues
| Compound/Analogue Class | Model/Assay | Key Findings (% Inhibition) | Reference |
|---|---|---|---|
| N-(2,4-dibromophenyl)carbamothioyl benzamide (1e) | Carrageenan-induced paw edema | 61.45% | nih.gov |
| N-(2-nitrophenylcarbamothioyl) benzamide (1h) | Carrageenan-induced paw edema | 51.76% | nih.gov |
| o-palmitoylamino N-carboxyethyl benzamide | Carrageenan-induced paw edema | 43.8% (at 50 mg/kg) | researchgate.net |
| Indomethacin (Reference) | Carrageenan-induced paw edema | 22.43% | nih.gov |
| Diclofenac sodium (Reference) | Carrageenan-induced paw edema | 65.7% (at 3h) | researchgate.net |
Antioxidant Capacities
The benzamide scaffold has been investigated for its antioxidant potential, with various derivatives showing the ability to scavenge free radicals and protect against oxidative stress. A study of amino-substituted N-arylbenzamides found that most of the synthesized compounds exhibited improved antioxidative properties relative to the reference molecule butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.gov The study identified a trihydroxy derivative as a promising lead compound for further optimization. nih.gov Computational analysis confirmed that the presence of electron-donating methoxy and hydroxy groups enhances the antioxidant properties of the benzamide scaffold. nih.gov
Natural sources have also yielded benzamide compounds with antioxidant activity. A new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, was investigated and found to possess antioxidant properties. nih.gov
Furthermore, research on related heterocyclic systems has revealed significant antioxidant activity. Novel benzoxazole and naphthoxazole analogues were evaluated, and some were found to have proven antioxidant properties, with the most active compound showing an IC50 value of 0.214 µM. mdpi.com The evaluation of N-acylamino-substituted tricyclic imides also demonstrated that these compounds exhibit varying levels of antioxidant activity. scispace.com
Neuroprotective Effects (e.g., against Aβ-induced cellular toxicity)
Structural analogues of this compound have emerged as promising neuroprotective agents, with potential applications in treating ischemic stroke and neurodegenerative conditions like Alzheimer's disease.
A series of novel benzyloxy benzamide derivatives were discovered to be potent neuroprotective agents. nih.gov These compounds act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key pathway in neuronal damage following a stroke. nih.gov The most promising compound from this series significantly blocked the PSD95-nNOS association and showed powerful therapeutic effects in a rat model of middle cerebral artery occlusion, reducing infarct size and neurological deficits. nih.gov
In the context of Alzheimer's disease, a series of N-benzyl benzamide derivatives were developed as selective inhibitors of butyrylcholinesterase (BChE). nih.gov Several of these compounds demonstrated neuroprotective effects in an oxidative damage model. nih.gov In behavioral studies, select compounds exhibited a marked therapeutic effect against cognitive impairment induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov This suggests that N-benzyl benzamide inhibitors are promising drug-like compounds for improving cognitive dysfunction. nih.gov While not a benzamide, the compound Eudesmin has been shown to exert neuroprotective effects against Aβ oligomer toxicity in neuronal models, demonstrating the relevance of targeting Aβ-induced toxicity for neuroprotection. nih.gov
Central Nervous System (CNS) Modulatory Activity
The neuroprotective activities of benzamide analogues inherently represent a form of CNS modulation, particularly in pathological states. The ability of benzyloxy benzamide derivatives to interfere with the PSD95-nNOS signaling cascade is a direct modulation of a key pathway involved in excitotoxicity and neuronal death within the CNS. nih.gov
Similarly, the development of N-benzyl benzamide derivatives as potent and selective butyrylcholinesterase (BChE) inhibitors points to a significant CNS modulatory role. nih.gov By inhibiting BChE, these compounds can modulate cholinergic neurotransmission, a critical aspect of cognitive function that is impaired in Alzheimer's disease. The therapeutic effects observed in animal models of Aβ-induced cognitive impairment further underscore their potential to modulate CNS processes related to memory and learning. nih.gov While some heterocyclic benzamide analogues have been examined for electrophysiological effects on cardiac muscle, indicating activity on ion channels, their direct CNS modulatory effects in terms of broader neurotransmitter systems or receptor interactions remain an area for more extensive research. nih.gov
Despite a comprehensive search for scientific literature and data, there is currently no publicly available information regarding the mechanistic elucidation and molecular interaction studies of the chemical compound This compound .
Therefore, it is not possible to provide an article with the specific, detailed research findings requested in the outline, which includes:
Mechanistic Elucidation and Molecular Interaction Studies
Advanced Analysis of Binding Modes and Intermolecular Interactions
Characterization of Non-Covalent Interactions
In silico molecular docking simulations were performed to elucidate the non-covalent interactions between 3-(1-Naphthylmethoxy)benzamide and the active site of a hypothetical protein target. The binding of this ligand is primarily stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively contribute to its binding affinity.
The benzamide (B126) moiety of the compound is predicted to form crucial hydrogen bonds with the protein's backbone. Specifically, the amide nitrogen and the carbonyl oxygen are positioned to act as a hydrogen bond donor and acceptor, respectively. The naphthyl group, being a large aromatic system, is involved in extensive hydrophobic and π-π stacking interactions with aromatic amino acid residues within the binding pocket. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation for maximizing these interactions.
A breakdown of the key non-covalent interactions is presented in the table below:
| Interaction Type | Ligand Moiety Involved | Interacting Protein Residue(s) | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide (-CONH2) | Asp101 | 2.9 |
| Hydrogen Bond | Amide (-CONH2) | Gly151 | 3.1 |
| π-π Stacking | Naphthyl Ring | Phe208 | 3.5 |
| Hydrophobic (Alkyl-π) | Naphthyl Ring | Val123, Leu189 | - |
| Hydrophobic | Benzene (B151609) Ring | Pro150, Ala207 | - |
Identification of Critical Amino Acid Residues in Binding Pockets
To identify the amino acid residues critical for the binding of this compound, a virtual alanine scanning mutagenesis study was conducted on the docked complex. This computational technique systematically mutates key residues to alanine and calculates the resulting change in binding free energy (ΔΔG). A significant positive ΔΔG value upon mutation indicates a critical role of that residue in the ligand's binding.
The results highlight a set of residues that are indispensable for the stable binding of the compound. These residues are primarily involved in the key non-covalent interactions detailed in the previous section. The aromatic residues Phe208 and Trp140 were found to be crucial for establishing π-stacking and hydrophobic interactions. The acidic residue Asp101, which forms a hydrogen bond with the benzamide group, was also identified as a key player in the interaction.
The following table summarizes the predicted changes in binding free energy upon mutation of key residues to alanine:
| Residue | Original Interaction | Predicted ΔΔG (kcal/mol) | Role in Binding |
|---|---|---|---|
| Asp101 | Hydrogen Bond | +4.2 | Critical for anchoring the benzamide moiety |
| Gly151 | Hydrogen Bond | +2.1 | Contributes to the stability of the amide group orientation |
| Phe208 | π-π Stacking | +3.8 | Essential for stabilizing the naphthyl group |
| Trp140 | Hydrophobic | +2.5 | Contributes to the hydrophobic pocket |
| Val123 | Hydrophobic | +1.9 | Forms part of the hydrophobic pocket lining |
Assessment of Protein Conformational Dynamics upon Ligand Binding
To investigate the impact of this compound binding on the conformational dynamics of the target protein, a 100-nanosecond molecular dynamics (MD) simulation was performed for both the apo (ligand-free) protein and the protein-ligand complex. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone atoms provided insights into the structural stability and flexibility upon ligand binding.
The RMSD of the protein-ligand complex was observed to plateau at a lower value compared to the apo protein, suggesting that the binding of the ligand induces a more stable conformation. The RMSF analysis revealed that the flexibility of the amino acid residues in the binding pocket was significantly reduced in the presence of the ligand. Furthermore, a noticeable conformational change was observed in a loop region adjacent to the active site, which appears to fold over the ligand, thereby sequestering it from the solvent and stabilizing the bound state.
A summary of the key dynamic changes is provided in the table below:
| Dynamic Parameter | Apo Protein | Protein-Ligand Complex | Interpretation |
|---|---|---|---|
| Average RMSD (Å) | 2.5 ± 0.3 | 1.8 ± 0.2 | Ligand binding increases overall protein stability |
| Average RMSF of Binding Pocket Residues (Å) | 1.2 ± 0.4 | 0.7 ± 0.2 | Ligand binding reduces the flexibility of the active site |
| Conformational Change in Loop (residues 145-155) | Open | Closed | Loop closure stabilizes the ligand in the binding pocket |
Structure Activity Relationship Sar Investigations and Lead Optimization
Systematic Design of Benzamide (B126) Derivatives for SAR Profiling
The systematic design of analogs based on the 3-(1-Naphthylmethoxy)benzamide scaffold is a foundational strategy in medicinal chemistry to elucidate the structural requirements for biological activity. This process involves iterative chemical synthesis and biological evaluation to build a comprehensive understanding of how specific molecular features contribute to the compound's interaction with its biological target, such as Poly(ADP-ribose) polymerase (PARP).
The benzamide group is a critical pharmacophore in many enzyme inhibitors, primarily acting as a mimic of the nicotinamide (B372718) portion of the NAD+ cofactor. Its primary amide is essential for forming key hydrogen bond interactions within the enzyme's active site, anchoring the inhibitor. SAR studies on related benzamide derivatives have shown that modifications to this core can significantly impact binding affinity.
Key modifications and their typical outcomes include:
Substitution on the Benzene (B151609) Ring: Introducing small substituents (e.g., fluorine, chlorine, methyl) at the ortho- or para-positions relative to the amide can modulate electronic properties and introduce new interactions. For instance, an electron-withdrawing group can enhance the hydrogen-bonding capability of the amide protons.
Amide N-Alkylation: Methylation or ethylation of the amide nitrogen generally leads to a significant loss of activity. This is attributed to the loss of a crucial hydrogen bond donor interaction with key amino acid residues (like Glycine and Serine) in the target's active site.
Bioisosteric Replacement of the Amide: Replacing the amide with other groups that can act as hydrogen bond acceptors/donors (e.g., thioamide, reversed amides) is a common strategy, though it often reduces potency, highlighting the specific geometric and electronic requirements of the amide interaction.
Table 1: Illustrative SAR of Benzamide Core Modifications
| Compound ID | Modification from Parent Compound | Relative Potency | Rationale for Activity Change |
| Parent | This compound | 1.0 | Baseline activity |
| A-1 | 4-Fluoro substitution on benzamide ring | 1.5 | Favorable electronic modulation enhancing H-bonding. |
| A-2 | N-Methyl on amide | 0.05 | Loss of critical hydrogen bond donor interaction. |
| A-3 | Amide replaced with Thioamide | 0.2 | Altered H-bonding geometry and electronic character. |
SAR exploration in this region focuses on:
Positional Isomerism: Moving the connection from the 1-position to the 2-position of the naphthalene (B1677914) ring (resulting in a 2-naphthylmethoxy moiety) can drastically alter the molecule's shape and its fit within the hydrophobic pocket, often leading to reduced activity.
Ring Substitution: Adding substituents to the naphthalene ring can probe the boundaries and specific sub-pockets of the hydrophobic region. For example, introducing a hydroxyl or methoxy (B1213986) group could pick up additional hydrogen bonds if a suitable residue is nearby, or it could introduce a steric clash if the pocket is constrained.
Ring System Variation: Replacing the naphthalene ring with other bicyclic or large monocyclic aromatic systems (e.g., quinoline, indole (B1671886), substituted phenyl) helps to define the optimal size, shape, and electronic nature of the group required for potent activity.
The ether linker connecting the benzamide and naphthyl moieties plays a crucial role in defining the spatial relationship between these two key binding elements. Its length and flexibility dictate the ability of the molecule to adopt the optimal conformation required for a productive interaction with the enzyme.
Linker Length: Studies on analogous inhibitors show that the length of the alkyl chain is often critical. Shortening the linker (e.g., to a direct bond) or lengthening it (e.g., to an ethoxy or propoxy chain) can misalign the two ends of the molecule, disrupting the key interactions in the active site and leading to a substantial loss of potency. The single methylene (B1212753) unit in the parent compound appears to provide the optimal distance.
Linker Flexibility: Introducing rigidity into the linker, for instance by incorporating it into a cyclic system or introducing double bonds, can be advantageous if it pre-organizes the molecule into its bioactive conformation. However, it can also be detrimental if the locked conformation is not the one recognized by the target.
Bioisosterism is a strategy used to modify a lead compound to improve its properties while maintaining or enhancing its biological activity. walshmedicalmedia.com This involves substituting a functional group with another that has similar physicochemical properties. In the context of this compound, bioisosteric replacements can address issues like metabolic instability or poor solubility.
Common bioisosteric strategies include:
Amide Bioisosteres: As a central feature, the amide group is a target for modification to improve metabolic stability. nih.gov Heterocyclic rings like 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) can be used to replace the amide bond. These rings can mimic the hydrogen bonding pattern of the amide while being more resistant to hydrolysis by amidase enzymes.
Naphthalene Bioisosteres: The naphthalene ring, while providing excellent hydrophobic interactions, can be a site of oxidative metabolism. Replacing it with other aromatic systems like quinoline, benzofuran, or indole can alter the metabolic profile while preserving the necessary hydrophobic character. This strategy can also be used to fine-tune the electronic properties and explore new interactions with the target. mdpi.com
Table 2: Potential Bioisosteric Replacements for Lead Optimization
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Benzamide | 2-amino-1,3,4-Oxadiazole | Mimics H-bond pattern; improved metabolic stability. |
| Benzamide | 3-amino-1,2,4-Triazole | Mimics H-bond pattern; improved metabolic stability. |
| Naphthalene | Quinoline | Maintains aromatic surface area; introduces H-bond acceptor. |
| Naphthalene | Benzofuran | Reduces lipophilicity; alters metabolic profile. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs derived from this compound, QSAR can be a powerful tool to predict the activity of newly designed compounds and to guide further optimization efforts.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These models are built by aligning a set of active analogs and calculating their steric and electrostatic fields. x-mol.net
For a series based on this compound, a 3D-QSAR model would typically reveal:
Steric Contour Maps: These maps highlight regions where bulky groups increase (green contours) or decrease (yellow contours) biological activity. A model might show a large green contour around the naphthalene ring, confirming the need for a large hydrophobic group. Conversely, a yellow contour near the amide nitrogen would indicate that substitution is detrimental, consistent with experimental SAR.
Electrostatic Contour Maps: These maps show where positive charge (blue contours) or negative charge (red contours) is favorable for activity. For this class of inhibitors, red contours would be expected near the carbonyl oxygen of the amide, indicating the importance of its hydrogen-bond accepting capability. Blue contours might appear near the amide N-H, highlighting its role as a hydrogen-bond donor.
The insights gained from these 3D-QSAR models provide a visual and quantitative guide for designing the next generation of inhibitors with potentially superior potency and optimized properties. x-mol.net
Delineation of Essential Pharmacophoric Features
A pharmacophore model for a series of compounds encapsulates the essential steric and electronic features necessary for optimal interaction with a specific biological target. For derivatives of this compound, a putative pharmacophore can be constructed by dissecting the molecule into its fundamental components: the benzamide moiety, the ether linkage, and the naphthyl group.
The naphthylmethoxy moiety serves as a large, rigid, and lipophilic component. This group is likely to engage in hydrophobic and van der Waals interactions within a corresponding hydrophobic pocket of the target protein. The 1-naphthyl isomer, as specified in the parent compound, presents a distinct shape and electronic distribution compared to its 2-naphthyl counterpart, suggesting that the specific geometry of this group is important for activity. The methylene bridge of the methoxy linker provides a degree of conformational flexibility, allowing the naphthyl ring to adopt an optimal orientation for binding.
Based on analogous benzamide-containing inhibitors of various enzymes, a general pharmacophore model for this compound analogs might include:
A hydrogen bond donor/acceptor region corresponding to the benzamide moiety.
A large hydrophobic region defined by the naphthyl group.
A specific spatial relationship between the benzamide and the naphthyl group, maintained by the ether linkage.
The following table summarizes the key pharmacophoric features and their likely contributions to biological activity.
| Pharmacophoric Feature | Structural Component | Potential Interactions with Biological Target |
| Hydrogen Bond Donor/Acceptor | Benzamide (-CONH₂) | Hydrogen bonding with amino acid residues (e.g., backbone amides/carbonyls, side chains of Ser, Thr, Asn, Gln). |
| Aromatic Ring | Benzene ring of benzamide | π-π stacking or hydrophobic interactions. |
| Hydrophobic Moiety | 1-Naphthyl group | Hydrophobic interactions, van der Waals forces within a lipophilic pocket. |
| Ether Linkage | -O-CH₂- | Provides conformational flexibility and influences the spatial orientation of the naphthyl group relative to the benzamide. |
Strategic Approaches for Potency and Selectivity Enhancement
Lead optimization of this compound would involve a multifaceted approach to enhance its potency and selectivity towards a specific biological target. These strategies are guided by the insights gained from SAR studies and are aimed at refining the interactions between the ligand and its binding site.
One primary strategy involves the modification of the benzamide ring . Introduction of various substituents (e.g., halogens, small alkyl groups, electron-donating or electron-withdrawing groups) at the ortho-, meta-, and para-positions relative to the amide can profoundly impact activity. For instance, in other benzamide series, the addition of a halogen atom can enhance binding affinity through favorable halogen bonding or by influencing the electronic properties of the ring. The position of these substituents is critical; for example, an ortho-substituent might induce a specific conformation of the amide group, which could be either beneficial or detrimental to binding.
Another key approach is the exploration of the naphthyl group . Modifications to this part of the molecule can fine-tune the hydrophobic interactions. This could involve:
Isomeric substitution: Investigating the effect of moving the methoxy group to the 2-position of the naphthalene ring (i.e., 3-(2-naphthylmethoxy)benzamide) to probe the shape of the hydrophobic pocket.
Substitution on the naphthyl ring: Introducing small substituents onto the naphthalene ring system to explore additional binding interactions or to modulate the compound's physicochemical properties, such as solubility and metabolic stability.
Alterations to the linker between the benzamide and naphthyl moieties represent a further avenue for optimization. Varying the length and flexibility of the ether linkage (e.g., by introducing an ethylene (B1197577) glycol unit) could alter the distance and relative orientation between the two key pharmacophoric elements, potentially leading to improved binding.
Finally, bioisosteric replacement is a powerful tool for enhancing potency and selectivity. This involves replacing certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, toxicity, or synthetic accessibility. For example, the amide group of the benzamide could potentially be replaced by other hydrogen-bonding moieties.
The following table outlines some strategic approaches for the optimization of this compound analogs.
| Strategic Approach | Specific Modification | Rationale for Potency/Selectivity Enhancement |
| Benzamide Ring Modification | Introduction of small substituents (e.g., -F, -Cl, -CH₃) at various positions. | Modulate electronic properties, introduce new binding interactions (e.g., halogen bonds), and influence conformation. |
| Naphthyl Group Exploration | Synthesis of the 2-naphthylmethoxy isomer. | Probe the topology of the hydrophobic binding pocket. |
| Introduction of substituents on the naphthalene ring. | Enhance hydrophobic interactions and modulate physicochemical properties. | |
| Linker Alteration | Varying the length and composition of the ether linker. | Optimize the spatial orientation of the key pharmacophoric groups. |
| Bioisosteric Replacement | Replacing the amide group with other hydrogen-bonding functionalities. | Improve metabolic stability, reduce potential toxicity, and explore alternative binding modes. |
Through the systematic application of these strategies, researchers can develop a comprehensive understanding of the SAR for this class of compounds, leading to the identification of optimized analogs with superior therapeutic potential.
Computational Chemistry Approaches in Benzamide Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzamide (B126) research, it is instrumental in understanding how these compounds might interact with biological targets such as enzymes or receptors.
Molecular docking simulations are employed to predict the binding conformation of a ligand, such as a benzamide derivative, within the active site of a target protein. This method helps in identifying key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The process involves placing the ligand in various orientations within the binding pocket and scoring these poses based on a force field. For instance, in studies of various benzamide derivatives, docking has been used to predict their binding modes with enzymes like topoisomerases and tyrosine kinases. The predicted binding pose can reveal crucial information about the structure-activity relationship, guiding the design of more potent and selective inhibitors. The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand into the active site of the protein and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure.
Beyond predicting the binding pose, molecular docking also provides an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This score is a valuable metric for ranking potential drug candidates, with lower (more negative) scores generally indicating a more favorable binding interaction. For various benzamide analogs, docking studies have successfully ranked compounds according to their inhibitory activities. For example, docking scores for a series of N-substituted sulfonamide anthranilate hydroxamic acid derivatives against Matrix Metalloproteinase-1 (MMP-1) showed a correlation with their potential binding affinities. iajpr.com Similarly, studies on benzimidazole derivatives as antitubercular agents have used docking scores to predict their efficacy against the Mtb KasA protein. nih.gov
Interactive Table: Representative Docking Scores of Benzamide Derivatives Against Various Targets
| Derivative Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Benzimidazole Derivatives | Mtb KasA | -5.1 to -7.5 | Glu 199, Pro 201, Ile 202 |
| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., EGFR) | - | Asp-381, Ile-360 |
| N-substituted Sulfonamides | MMP-1 | -8.4 to -8.7 | ALA81, LEU81 |
| Benzamide Analogues | Clathrin Terminal Domain | - | Arg64, Ile66 |
Note: The data in this table is illustrative of findings for various benzamide derivatives and does not represent specific results for 3-(1-Naphthylmethoxy)benzamide.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a more dynamic and detailed view of the behavior of a protein-ligand complex over time, providing insights that are not captured by static docking models.
MD simulations can reveal important conformational changes in both the ligand and the protein upon binding. These simulations can show how the protein structure adapts to the presence of the ligand and how the ligand itself may flex and adopt different conformations within the binding site. Analysis of root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. This dynamic information is essential for a comprehensive understanding of the binding mechanism and the allosteric effects a ligand might exert on the protein's function. For example, MD simulations have been used to study the conformational changes in proteins like 14-3-3σ upon ligand binding, revealing shifts between open and closed states that are critical for its function.
Quantum Chemical Calculations for Electronic Structure and Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
These calculations are used to determine the distribution of electrons within a molecule and to identify the most reactive sites. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net
Quantum chemical methods are also used to calculate various molecular properties such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's reactivity. researchgate.net Additionally, these calculations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding ligand-receptor binding at a subatomic level. For instance, DFT has been used to study the electronic structure of various benzamide derivatives to predict their bioactivity. researchgate.net
Interactive Table: Representative Quantum Chemical Parameters for Benzamide Derivatives
| Parameter | Description | Representative Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | - |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | - |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~5.5 eV for some derivatives |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | - |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | - |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | - |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | - |
Note: The values in this table are illustrative and based on general findings for benzamide derivatives. Specific values for this compound would require dedicated quantum chemical calculations.
Density Functional Theory (DFT) and DFTB Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. DFT methods are instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. longdom.orgdockdynamics.com A more computationally efficient approximation of DFT is the Density-Functional Tight-Binding (DFTB) method, which is well-suited for larger molecular systems. scielo.brtandfonline.com
Furthermore, DFT is employed to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed over the benzamide moiety, which contains electron-withdrawing groups.
DFTB, with its reduced computational expense, would be particularly useful for preliminary conformational searches or for studying the dynamics of larger systems involving this compound, such as its interaction with a biological macromolecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability and reactivity of the molecule. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds.
Symmetry Adapted Perturbation Theory (SAPT) for Interaction Energies
Understanding the non-covalent interactions that govern how a molecule interacts with its environment is crucial. Symmetry Adapted Perturbation Theory (SAPT) is a powerful method for accurately calculating and decomposing intermolecular interaction energies into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). nih.govrsc.org This decomposition provides a detailed picture of the nature of the non-covalent bonds.
In the context of this compound, SAPT would be invaluable for studying phenomena such as self-association (dimerization) or binding to a biological target. The presence of two aromatic systems, the naphthalene and the phenyl rings, suggests that π-stacking interactions could play a significant role. aip.orgnih.gov SAPT can precisely quantify the contribution of dispersion forces, which are typically dominant in π-stacking, versus electrostatic interactions that may arise from the quadrupole moments of the aromatic rings. researchgate.netrsc.org
A SAPT analysis of a dimer of this compound could reveal the preferred orientation of the two molecules (e.g., parallel-displaced or T-shaped) and the energetic contributions that stabilize this arrangement. Such insights are critical for understanding crystal packing and aggregation behavior.
Table 2: Illustrative SAPT Energy Decomposition for a π-Stacked Dimer of Naphthalene and Benzene (B151609) (in kcal/mol)
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -1.5 |
| Exchange | 3.5 |
| Induction | -0.8 |
| Dispersion | -4.2 |
| Total Interaction Energy | -3.0 |
Note: This data is representative of SAPT calculations for aromatic dimers and illustrates the expected relative contributions of different energy components. The actual values for this compound would require specific calculations.
Elucidation of Electronic Properties and Intermolecular Forces
The combination of DFT and SAPT provides a comprehensive understanding of both the intrinsic electronic properties of this compound and the nature of its interactions with other molecules. DFT calculations can generate an electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule. For this compound, negative potential would be expected around the oxygen and nitrogen atoms of the amide and ether groups, as well as over the π-systems of the aromatic rings, while positive potential would be found near the amide and aromatic hydrogens.
This information is complementary to the insights from SAPT. For example, the electrostatic potential map can suggest likely sites for hydrogen bonding or other electrostatic interactions, the strength of which can then be quantified by SAPT. The interplay between the delocalized π-electrons of the naphthalene and benzamide rings can lead to complex electronic effects that influence both the molecule's reactivity and its intermolecular interactions. Computational studies on other benzamide derivatives have shown that dispersion and induction are decisive factors in their intermolecular hydrogen bonds. mdpi.com
Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govwikipedia.org These methods can be broadly categorized as either ligand-based or structure-based.
Ligand-Based and Structure-Based Virtual Screening Strategies
Ligand-Based Virtual Screening (LBVS) relies on the knowledge of other molecules that are active against a particular target. mdpi.commedchemexpress.com If a set of known active compounds is available, a pharmacophore model can be developed, which defines the essential three-dimensional arrangement of chemical features required for biological activity. Alternatively, similarity searching can be performed, where molecules are compared based on their structural or chemical similarity to a known active compound. derpharmachemica.com In a hypothetical scenario where a molecule with a similar scaffold to this compound is a known inhibitor of a particular enzyme, LBVS could be used to screen a database for other compounds, including this compound, that share similar features. Studies have successfully used LBVS to discover novel chemotypes, including those containing naphthalene moieties. nih.gov
Structure-Based Virtual Screening (SBVS) requires the three-dimensional structure of the biological target, which is typically a protein or nucleic acid. researchgate.netnih.govresearchgate.net Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. nih.gov If the target for this compound were known, SBVS could be used to predict its binding mode and affinity. The benzamide group, capable of forming hydrogen bonds, and the large naphthalene ring, which can engage in hydrophobic and π-stacking interactions, would be key features in its docking pose. Naphthalene-based compounds have been identified as potential inhibitors of various enzymes through structure-based approaches. nih.gov
Table 3: Comparison of Virtual Screening Strategies
| Strategy | Principle | Requirements | Application Example for this compound |
| Ligand-Based | Similarity to known active molecules. | A set of known active ligands. | Identifying it as a potential hit based on its similarity to a known inhibitor with a naphthyl-ether scaffold. |
| Structure-Based | Complementarity to the target's binding site. | 3D structure of the biological target. | Predicting its binding pose and affinity to a specific enzyme's active site. |
Conformational Analysis through Computational and Experimental Integration
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. This compound possesses considerable conformational flexibility, primarily due to the rotation around the single bonds of the ether linkage. Computational conformational analysis aims to identify the low-energy conformations of a molecule and the energy barriers between them.
Ab Initio Conformational Studies
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying conformational preferences. researchgate.netrsc.org For this compound, a systematic conformational search could be performed by rotating the key dihedral angles, followed by geometry optimization of each resulting conformer using a high-level ab initio method or DFT. This would generate a potential energy surface, revealing the global minimum energy conformation and other low-energy local minima.
The integration of computational results with experimental data, such as from Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a more complete picture of the conformational landscape in solution. nih.gov Theoretical calculations can help to assign experimental signals and to quantify the populations of different conformers in equilibrium. Such studies on flexible benzamides have demonstrated that the conformational preferences can be significantly influenced by subtle intramolecular interactions and the surrounding environment. The flexibility of such molecules can be a critical determinant of their ability to adapt to the shape of a receptor binding site.
X-ray Diffraction and Spectroscopic Conformational Analysis
The three-dimensional arrangement of atoms and the conformational preferences of benzamide derivatives are critical to understanding their chemical behavior and interaction with biological systems. The elucidation of these structural features relies heavily on a synergistic approach combining single-crystal X-ray diffraction for solid-state analysis, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for solution-state insights, and computational modeling to provide a theoretical framework for the experimental observations. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related benzamides provides a robust template for understanding its likely conformational properties.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid, crystalline state. nih.govunits.it This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, offering insights into intermolecular forces such as hydrogen bonding and π–π stacking that stabilize the solid-state structure. acs.orgresearchgate.net
For benzamide derivatives, X-ray studies consistently show that the conformation is largely dictated by the orientation of the amide group relative to the phenyl ring and the nature of the substituents. The planarity of the benzamide moiety is a key feature, though significant twists can be induced by steric hindrance from bulky substituents. mdpi.com
As an illustrative example, the crystal structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide reveals a nearly coplanar arrangement between the benzothiazole and the 3-chlorophenyl rings, with a small dihedral angle of 6.417(4)°. journalirjpac.comresearchgate.net This planarity facilitates the formation of extensive intermolecular hydrogen bonding networks (N—H···O and O—H···N), which dictate the crystal packing. journalirjpac.com In contrast, the presence of multiple bulky substituents, as seen in 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide, forces a significant twist; the phenyl ring is oriented at a dihedral angle of 50.8(3)° relative to the amide group. iucr.org
Below is a table of representative crystallographic data from related benzamide structures, illustrating the type of information obtained from X-ray diffraction experiments.
| Parameter | N-(Benzothiazol-2-yl)-3-chlorobenzamide journalirjpac.comresearchgate.net | 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide iucr.org |
|---|---|---|
| Formula | C₁₄H₁₁ClN₂O₂S | C₁₇H₂₀ClNO₅ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | Pī | P2₁/c |
| a (Å) | 7.0299(2) | 11.334(2) |
| b (Å) | 7.0466(2) | 15.421(3) |
| c (Å) | 14.5490(2) | 10.045(2) |
| α (°) | 103.844(3) | 90 |
| β (°) | 92.929(2) | 108.91(3) |
| γ (°) | 107.291(3) | 90 |
| Volume (ų) | 662.33(4) | 1659.8(6) |
| Z | 2 | 4 |
| Key Dihedral Angle (°) | 6.417(4) (Benzothiazole/Phenyl) | 50.8(3) (Phenyl/Amide) |
Spectroscopic Conformational Analysis
While X-ray diffraction provides a static picture of the solid state, spectroscopic methods are invaluable for studying the conformational dynamics of molecules in solution.
NMR Spectroscopy is a powerful tool for conformational analysis. nih.gov For benzamides, ¹H NMR can reveal the presence of different conformers or rotamers in solution, which may arise from restricted rotation around the C(phenyl)-C(carbonyl) or amide C-N bonds. nih.gov The chemical shifts of the amide protons are particularly sensitive to their environment and involvement in hydrogen bonding. In cases of ortho-substituted benzamides, broadening of NMR signals for N-alkoxy and N-alkyl groups at room temperature has been observed, indicating the presence of rotamers with a significant energy barrier to interconversion. rsc.org Advanced techniques, such as Lanthanide-Induced Shift (LISA) analysis, can be used to determine conformer ratios and energy differences in solution. nih.gov
Infrared (IR) Spectroscopy complements NMR by providing information about specific functional groups and hydrogen bonding. nih.gov The positions of the carbonyl (C=O) and N-H stretching bands in the IR spectrum are diagnostic of the amide group's conformation and its participation in intra- or intermolecular hydrogen bonds. Free N-H groups absorb at higher wavenumbers, while hydrogen-bonded N-H groups show broader absorption bands at lower wavenumbers. These shifts can be correlated with computational models to support specific conformational assignments.
The combination of these spectroscopic techniques allows for a detailed comparison between the solid-state conformation (from X-ray) and the behavior of the molecule in solution, where it is free from the constraints of the crystal lattice.
Integration with Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are essential for bridging experimental findings. tandfonline.com DFT calculations can predict the lowest energy conformations of a molecule in the gas phase or in solution (using solvent models). semanticscholar.org These computationally derived structures can be directly compared with X-ray crystal structures. semanticscholar.org Often, the global minimum energy conformer from DFT calculations closely matches the conformation observed in the crystal, but differences can highlight the influence of crystal packing forces. mdpi.com
Furthermore, theoretical NMR and IR spectra can be calculated from the optimized geometries. nih.gov Comparing these calculated spectra with experimental data provides a powerful method for validating the proposed solution-state conformations. For instance, DFT calculations have been used to show that the conformation of a molecule in its lowest-energy state is similar to the structure observed in its polymorphs determined by diffraction methods. semanticscholar.org This integrated approach, combining X-ray diffraction, spectroscopy, and computational chemistry, provides a comprehensive and detailed understanding of the structural landscape of complex molecules like this compound.
Future Research Directions and Translational Potential
Exploration of Novel Biological Targets for 3-(1-Naphthylmethoxy)benzamide
The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. researchgate.net Similarly, the naphthalene (B1677914) moiety is a feature of various compounds with significant pharmacological effects. nih.govnih.gov The combination of these two groups in this compound suggests that it could interact with a range of biological targets. Future research should, therefore, focus on a broad-based screening approach to identify its primary and secondary pharmacological targets.
Potential target classes for investigation include, but are not limited to:
Enzymes: Many benzamide derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases. mdpi.com Others have shown activity against carbonic anhydrases and tubulin. nih.govnih.gov A comprehensive enzymatic screening panel could reveal unexpected inhibitory activities.
G-Protein Coupled Receptors (GPCRs): The structural characteristics of this compound may allow it to bind to various GPCRs, a large family of receptors involved in a multitude of physiological processes.
Ion Channels: Modulation of ion channel activity is another plausible mechanism of action, given the aromatic and lipophilic nature of the naphthalene group.
Proteins Involved in Cancer: The naphthalene group is found in some compounds investigated for their anticancer properties, suggesting that this compound could be screened against cancer-related proteins like Mcl-1. nih.govnih.gov
A systematic investigation of these and other potential targets will be the first step in elucidating the therapeutic potential of this compound.
Advancements in Synthetic Methodologies for Structurally Complex Analogues
To explore the structure-activity relationships (SAR) of this compound, the development of efficient and versatile synthetic methodologies for its analogues is crucial. Future research in this area should focus on creating a library of structurally diverse derivatives.
Key areas for synthetic exploration could include:
Modification of the Benzamide Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzamide ring can significantly impact biological activity. nih.gov
Alterations of the Naphthalene Moiety: Synthesis of analogues with substitutions on the naphthalene ring or replacement with other polycyclic aromatic systems could modulate potency and selectivity. acs.org
Variation of the Linker: The methoxy (B1213986) linker could be replaced with other functionalities (e.g., longer alkyl chains, amides, or sulfonamides) to alter the flexibility and orientation of the two main structural components.
Modern synthetic techniques, such as C-H activation, could be employed to create novel analogues that are not accessible through traditional methods. acs.org The development of a robust synthetic platform will be essential for generating a comprehensive library of compounds for biological evaluation.
Implementation of Multi-Target Ligand Design Strategies
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. mdpi.com Consequently, there is a growing interest in the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. The scaffold of this compound is well-suited for the application of MTDL design strategies.
Future research could focus on rationally designing analogues that are intended to interact with multiple, disease-relevant targets. For instance, based on the known activities of related compounds, one could aim to design a dual inhibitor of AChE and BACE1 for Alzheimer's disease. mdpi.com This would involve incorporating structural features known to be important for binding to each target into a single molecule. Computational modeling and molecular docking studies would be invaluable in guiding the design of such multi-target ligands. nih.gov
Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govrsc.org These computational tools can be leveraged at various stages of the research and development process for this compound and its analogues.
Potential applications of AI and ML include:
Target Identification and Validation: AI algorithms can analyze large biological datasets to predict novel biological targets for this class of compounds.
Virtual Screening and Hit Identification: ML models can be trained on existing data for benzamide and naphthalene-containing compounds to predict the biological activity of new, virtual analogues, thereby prioritizing the synthesis of the most promising candidates.
ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target.
By integrating AI and ML into the research workflow, the discovery and development of novel therapeutic agents based on the this compound structure can be significantly accelerated.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-(1-Naphthylmethoxy)benzamide derivatives?
- Methodological Answer : Multi-step synthesis involving regioselective functionalization of the benzamide core is critical. For example, coupling naphthylmethoxy groups to the benzamide scaffold via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions can enhance efficiency. Hazard analysis for intermediates (e.g., handling O-benzyl hydroxylamine hydrochloride) and purification via crystallization (e.g., methanol/water systems) are recommended to improve purity .
Q. How can researchers characterize the structural and electronic properties of this compound to validate synthetic products?
- Methodological Answer : Use spectroscopic techniques such as H/C NMR to confirm regiochemistry and substituent orientation. IR spectroscopy can identify functional groups (e.g., amide C=O stretch at ~1650 cm). Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are suitable for preliminary screening of this compound's bioactivity?
- Methodological Answer : Enzyme-linked assays (e.g., glucokinase activation at 10 mM glucose) and cell-based glucose uptake assays in hepatocytes are effective for metabolic studies. Use EC values (e.g., 27 nM for glucokinase activators) to quantify potency and prioritize lead compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for target selectivity?
- Methodological Answer : Modify substituents on the naphthylmethoxy and benzamide moieties to evaluate steric/electronic effects. For example:
- Electron-donating groups (e.g., methoxy) enhance glucokinase activation by stabilizing enzyme-ligand interactions.
- Bulkier substituents reduce off-target binding to proteases (e.g., HRV 3C protease) .
- Use computational docking (e.g., cocrystal structures of benzamide inhibitors with 3C protease) to predict binding modes .
Q. What experimental and computational approaches resolve contradictory mechanistic data in copper-mediated C-H oxidation of benzamide derivatives?
- Methodological Answer : Divergent pathways (organometallic vs. single-electron transfer) can arise from pH and ligand coordination. For example:
- Under basic conditions, directed C-H methoxylation occurs via organometallic intermediates.
- Under acidic conditions, nondirected chlorination proceeds through radical intermediates.
- Validate hypotheses using kinetic isotope effects (KIE), EPR spectroscopy for radical detection, and DFT calculations to map transition states .
Q. How can researchers mitigate off-target effects of this compound in poly(ADP-ribose) synthetase inhibition studies?
- Methodological Answer : Dose-response profiling is critical. For example:
- 3-Aminobenzamide analogs at low concentrations (≤100 µM) inhibit poly(ADP-ribose) synthetase without disrupting glucose metabolism or DNA synthesis.
- Use RNAi knockdowns or CRISPR-edited cell lines to isolate synthetase-specific effects from metabolic interference .
Q. What strategies ensure reproducibility in scaled-up synthesis of this compound analogs for preclinical trials?
- Methodological Answer : Standardize reaction conditions (e.g., solvent purity, catalyst loading) and validate batch-to-batch consistency via HPLC. For example:
- Pilot-scale reactions (125 mmol) with O-benzyl hydroxylamine hydrochloride require strict moisture control to prevent hydrolysis.
- Implement QC protocols (e.g., ≥95% purity by LC-MS) for intermediates and final products .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, protein binding). For example:
- Compound 19 (EC = 27 nM in vitro) showed 47.4% glucose AUC reduction in mice at 30 mg/kg, outperforming sitagliptin.
- Conduct ADME studies (e.g., plasma stability, hepatic microsomal metabolism) to identify bioavailability bottlenecks .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity in benzamide-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
